molecular formula C20H23FN2O2S B2442449 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide CAS No. 1448133-43-4

2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Cat. No.: B2442449
CAS No.: 1448133-43-4
M. Wt: 374.47
InChI Key: BGWZITZYXAGPKC-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is an organic compound with a complex structure that includes a fluorophenyl group, a thioether linkage, and a methoxypiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Acylation Reaction: : The intermediate product is then subjected to an acylation reaction with 4-(4-methoxypiperidin-1-yl)phenylacetyl chloride. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl group if present.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is investigated for its potential medicinal properties, including its ability to interact with specific receptors or enzymes. This makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxypiperidinyl groups are key to its binding affinity and specificity. The thioether linkage may also play a role in modulating its activity by influencing the compound’s overall conformation and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Uniqueness

Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-25-18-10-12-23(13-11-18)17-6-4-16(5-7-17)22-20(24)14-26-19-8-2-15(21)3-9-19/h2-9,18H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWZITZYXAGPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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